N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
Description
This compound features a thiazole core substituted with a 3,5-dimethoxybenzamide group at position 2 and a carbamoylmethyl linker at position 4, connected to a 2-ethoxyphenyl moiety. While direct biological data for this compound are absent in the provided evidence, structural analogs suggest relevance in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic scaffolds .
Properties
IUPAC Name |
N-[4-[2-(2-ethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-4-30-19-8-6-5-7-18(19)24-20(26)11-15-13-31-22(23-15)25-21(27)14-9-16(28-2)12-17(10-14)29-3/h5-10,12-13H,4,11H2,1-3H3,(H,24,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFGMLVBGZQVNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions .
This can be achieved by reacting the thiazole intermediate with 2-ethoxyphenyl isocyanate under mild conditions .
Finally, the benzamide moiety is introduced through an amidation reaction. This involves the reaction of the intermediate with 3,5-dimethoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for the Hantzsch thiazole synthesis and automated systems for the subsequent steps to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Nitric acid for nitration, halogens for halogenation
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitrobenzamides, halobenzamides
Scientific Research Applications
N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The benzamide moiety can form hydrogen bonds with target proteins, enhancing binding affinity. The ethoxyphenyl group can contribute to the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Substituent Variation on the Phenyl Ring: Fluorine vs. Ethoxy
Compound BF38380 (N-(4-{[(3-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide, CAS 941898-87-9) shares the thiazole core and carbamoylmethyl linkage but substitutes the 2-ethoxyphenyl group with a 3-fluorophenyl moiety. Key differences include:
- Electronic Effects : The electron-withdrawing fluorine atom may reduce electron density in the phenyl ring compared to the electron-donating ethoxy group, altering interactions with hydrophobic pockets or hydrogen-bonding residues in target proteins.
Table 1: Substituent Comparison
| Feature | Target Compound | BF38380 |
|---|---|---|
| Phenyl Substituent | 2-Ethoxy | 3-Fluoro |
| Molecular Formula | Not explicitly provided | C₂₀H₁₈FN₃O₄S |
| Molecular Weight | Not provided | 415.438 |
| Key Functional Groups | Ethoxy (electron-donating) | Fluoro (electron-withdrawing) |
Core Heterocycle and Structural Complexity: Thiazole vs. Triazole
Compound BB02651 (CAS 309969-07-1) replaces the thiazole with a 1,2,4-triazole ring and introduces a sulfanyl group and additional dimethoxyphenyl substituents. Notable distinctions include:
Table 2: Heterocyclic Core Comparison
| Feature | Target Compound | BB02651 |
|---|---|---|
| Core Structure | Thiazole | 1,2,4-Triazole |
| Additional Groups | None | Sulfanyl, triazolylmethyl |
| Molecular Weight | Not provided | 570.64 |
Related Heterocyclic Systems: Thiadiazoles and Oxadiazoles
and highlight 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives, which share bioisosteric relationships with thiazoles. For example:
- Thiadiazoles (e.g., (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine) are planar and exhibit fungicidal/insecticidal activities due to strong hydrogen-bonding interactions .
- Oxadiazoles (e.g., compounds 5f–5i in ) demonstrate varied substituent effects on IR and NMR spectra, suggesting tunable electronic properties for drug design .
Table 3: Heterocyclic Bioisosteres
| Heterocycle | Key Features | Biological Relevance |
|---|---|---|
| Thiazole (Target) | Moderate electron density, versatile | Antimicrobial, kinase inhibition |
| Thiadiazole | High planarity, strong H-bonding | Insecticidal, fungicidal |
| Oxadiazole | Electron-deficient, metabolic stability | Anticancer, anti-inflammatory |
Biological Activity
N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a thiazole ring , which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms, along with methoxy groups that enhance its solubility and biological activity. The presence of the ethoxyphenyl group contributes to its interaction with various biological targets.
Chemical Structure
| Component | Description |
|---|---|
| Thiazole Ring | Contains sulfur and nitrogen, crucial for biological interactions |
| Ethoxyphenyl Group | Enhances solubility and potential receptor binding |
| Methoxy Groups | Improve pharmacokinetic properties |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole moiety plays a significant role in these interactions, modulating the activity of various biological pathways.
Biological Activities
Preliminary studies suggest that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Compounds containing thiazole rings have shown significant antimicrobial effects against various pathogens.
- Anticancer Properties : The compound has been evaluated for its potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Thiazole derivatives are known for their anti-inflammatory properties, potentially useful in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazole derivatives similar to this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that thiazole-based compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
- Antimicrobial Evaluation : Research conducted by Sivaramkumar et al. highlighted the antimicrobial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria. The study found that modifications in the substituents on the thiazole ring could enhance antibacterial activity .
- Anti-inflammatory Mechanisms : A recent investigation into the anti-inflammatory properties revealed that compounds with thiazole structures could inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in chronic inflammatory conditions.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities observed in related thiazole compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Thiazole Derivative A | Anticancer | Induces apoptosis |
| Thiazole Derivative B | Antimicrobial | Disrupts bacterial cell wall |
| Thiazole Derivative C | Anti-inflammatory | Inhibits cytokine release |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
